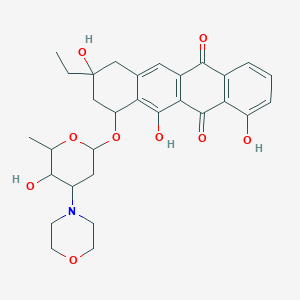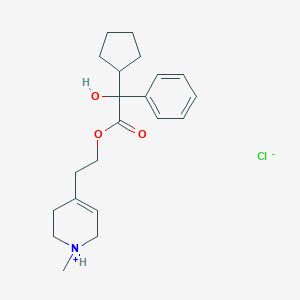
N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide, commonly known as Boc-PAM, is a synthetic peptide used in scientific research applications. It is a prodrug of the neuropeptide Substance P (SP) and has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Boc-PAM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Boc-PAM has been used in research on Parkinson's disease, Alzheimer's disease, and spinal cord injury. It has also been studied for its potential use in cancer therapy.
Wirkmechanismus
Boc-PAM acts as a prodrug of Substance P (N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide), a neuropeptide that plays a role in pain perception, inflammation, and immune response. Boc-PAM is cleaved by enzymes in the body to release N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide, which then binds to its receptors to produce its effects. Boc-PAM has been shown to increase the bioavailability and stability of N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide, leading to enhanced therapeutic effects.
Biochemical and Physiological Effects:
Boc-PAM has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to have analgesic effects by reducing pain perception. Boc-PAM has been studied for its neuroprotective effects in Parkinson's disease and Alzheimer's disease. It has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins. Boc-PAM has also been studied for its potential use in cancer therapy by inhibiting tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-PAM has several advantages for lab experiments. It is stable and easy to handle, making it suitable for long-term storage and transport. It is also relatively inexpensive compared to other peptides. However, Boc-PAM has some limitations for lab experiments. It is not suitable for in vivo studies as it is rapidly metabolized in the body. It also has limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on Boc-PAM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for Boc-PAM in these diseases. Another area of interest is its potential use in cancer therapy. Future studies could focus on the development of Boc-PAM analogs with enhanced anti-tumor activity. Additionally, Boc-PAM could be used as a tool to study the role of Substance P in various physiological and pathological processes.
Synthesemethoden
Boc-PAM is synthesized using solid-phase peptide synthesis (N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamidePS) techniques. The starting material is a resin-bound amino acid, which is sequentially coupled with other amino acids to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the final product is confirmed using analytical techniques such as mass spectrometry.
Eigenschaften
CAS-Nummer |
103137-93-5 |
|---|---|
Produktname |
N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide |
Molekularformel |
C17H30N4O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[[(2R)-1-[[(2S)-2-(methylamino)propanoyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H30N4O5/c1-10(18-6)13(22)20-14(23)11(2)19-15(24)12-8-7-9-21(12)16(25)26-17(3,4)5/h10-12,18H,7-9H2,1-6H3,(H,19,24)(H,20,22,23)/t10-,11+,12-/m0/s1 |
InChI-Schlüssel |
CERPSWNFVMCZAO-TUAOUCFPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@@H](C)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C)NC |
SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C)NC |
Kanonische SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C)NC |
Synonyme |
BPAAM N-t-Boc-Pro-Ala-Ala-NHCH3 N-tert-butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




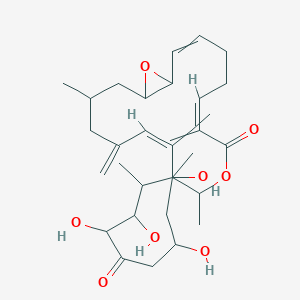
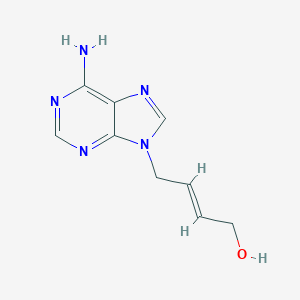
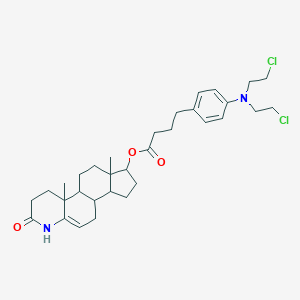
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)

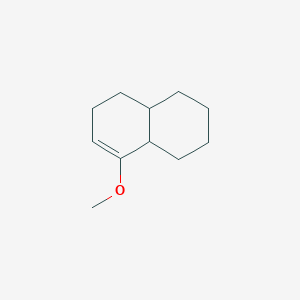

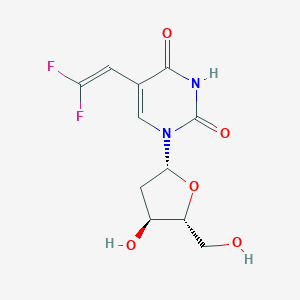
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)
